3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
Description
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring a five-membered oxazolidinone ring fused with a pyrrolidine moiety. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications, particularly in antimicrobial or neurological therapies.
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELWNIAXGSMDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxazolidinone ring. One common method includes the reaction of pyrrolidine derivatives with oxazolidinone precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of pyrrolidine derivatives with oxazolidinone precursors. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may possess antimicrobial and antiviral properties, making it a candidate for developing new antibiotics or antiviral drugs .
Biological Studies
Studies have shown that derivatives of oxazolidinones exhibit antibacterial activities against various pathogens. For instance, research has evaluated the efficacy of related compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The biological evaluation often includes in vitro assays to assess cytotoxicity and antimicrobial activity.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to modify it through various chemical reactions, including oxidation and reduction, leading to new derivatives with potentially enhanced biological activities .
Case Study 1: Antimicrobial Evaluation
A study conducted on the synthesis and evaluation of oxazolidinone derivatives demonstrated that certain modifications to the pyrrolidine ring significantly enhanced antibacterial activity against Gram-positive bacteria. The findings suggested that the presence of specific functional groups could improve binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis .
Case Study 2: Mechanistic Insights
Another research project focused on elucidating the mechanism by which oxazolidinone derivatives interact with bacterial ribosomes. The study utilized X-ray crystallography to visualize the binding sites and confirmed that these compounds effectively inhibit bacterial growth by preventing protein translation .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic Substituent | Position of Substituent | Salt Form |
|---|---|---|---|---|---|
| 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one HCl | C₈H₁₅ClN₂O₂ | Not explicitly provided | Pyrrolidine (5-membered) | 3-ylmethyl | Hydrochloride |
| 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one HCl | C₈H₁₅ClN₂O₂ | 206.67 | Piperidine (6-membered) | 3-yl | Hydrochloride |
| 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one HCl | C₈H₁₄ClN₂O₂ | 170.21 | Piperidine (6-membered) | 4-yl | Hydrochloride |
| 3-(Azepan-4-yl)-1,3-oxazolidin-2-one HCl | C₉H₁₇ClN₂O₂ | 220.70 | Azepane (7-membered) | 4-yl | Hydrochloride |
| 5-{[(3S)-3-Aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one diHCl | C₉H₁₈Cl₂N₃O₂ | 259.17 (dihydrochloride) | Aminopyrrolidine (S-configuration) | 3-ylmethyl | Dihydrochloride |
Key Observations:
- Heterocyclic Ring Size: The pyrrolidine (5-membered), piperidine (6-membered), and azepane (7-membered) substituents influence steric bulk and conformational flexibility. Smaller rings (e.g., pyrrolidine) may enhance target binding due to reduced steric hindrance .
- Salt Form: Hydrochloride salts improve aqueous solubility, critical for bioavailability. Dihydrochloride forms (e.g., ) further enhance solubility but may affect stability .
Biological Activity
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with an oxazolidinone structure, which has been associated with various pharmacological effects, including antimicrobial and anticancer activities.
- Molecular Formula : C8H15ClN2O2
- Molecular Weight : 206.67 g/mol
- CAS Number : 1820684-55-6
The biological activity of this compound appears to involve its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro studies have demonstrated that related oxazolidinone derivatives possess potent antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has shown promise in anticancer research:
- Case Study : A study highlighted that derivatives of oxazolidinones could induce apoptosis in cancer cells and inhibit tumor growth in vivo models . The specific mechanisms often involve the modulation of cell signaling pathways associated with proliferation and apoptosis.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Research Findings : Some pyrrolidine derivatives have demonstrated dual inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's . This suggests a potential therapeutic application for cognitive disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | |
| Oxazolidinone Derivatives | Structure | Antibacterial | |
| Pyrrolidine Derivatives | Structure | Neuroprotective |
Synthesis and Research Applications
The synthesis of this compound typically involves constructing the pyrrolidine ring followed by the formation of the oxazolidinone ring under specific catalytic conditions. This compound serves as a building block in the development of more complex molecules and is studied for its potential applications in various fields such as medicinal chemistry and pharmacology .
Q & A
Q. What are the established synthetic routes for 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride?
A common approach involves ring-closing reactions or nucleophilic substitution on pre-functionalized oxazolidinone precursors. For example, oxazolidinone derivatives are often synthesized via cyclization of amino alcohols with carbonyl sources (e.g., phosgene derivatives). The pyrrolidine substituent can be introduced through alkylation or reductive amination steps. Optimization of reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) is critical to minimize side products. A documented protocol for a structurally similar compound involves coupling a pyrrolidine intermediate with an oxazolidinone scaffold under acidic conditions, followed by hydrochloride salt formation .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based sources. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving small-molecule structures, leveraging direct methods for phase determination . ORTEP-III (with a GUI) is recommended for thermal ellipsoid visualization and structural validation . For example, fluorinated oxazolidinone analogs have been resolved using SHELXD for initial phasing and SHELXL for refinement, achieving R-factors below 0.05 .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : H/C NMR confirms substituent connectivity (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 217.1 for CHClNO) .
- XRD : Provides absolute stereochemistry and intermolecular interactions (e.g., H-bonding in crystal packing) .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly addressing steric hindrance from the pyrrolidine substituent?
Steric effects from the pyrrolidine group may impede nucleophilic attack during cyclization. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Pd-mediated cross-coupling or organocatalysts (e.g., proline derivatives) improve regioselectivity.
- Temperature gradients : Slow heating (e.g., 0°C to 50°C over 2 hours) reduces side reactions, as demonstrated in a hydrochloride salt synthesis achieving 52.7% yield .
Q. How do structural modifications to the oxazolidinone ring impact antibacterial activity?
Structure-activity relationship (SAR) studies on oxazolidinones (e.g., linezolid, tedizolid) reveal:
- Substituent position : Fluorine at C5 (e.g., tedizolid) enhances Gram-positive activity by improving target (ribosomal) binding .
- Pyrrolidine side chains : Hydrophilic groups (e.g., hydroxymethyl) increase solubility but may reduce membrane penetration. Comparative MIC assays against S. aureus and E. coli are critical for SAR validation .
Q. How should researchers resolve contradictions in biological activity data for structurally similar analogs?
Discrepancies may arise from assay variability or unaccounted stereochemical factors. Mitigation strategies include:
- Dose-response curves : Validate IC/MIC values across multiple replicates.
- Molecular docking : Compare binding modes of enantiomers to targets (e.g., 23S ribosomal RNA).
- Meta-analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., RCSB PDB) to identify outliers .
Methodological Tables
Q. Table 1: Comparative Crystallographic Data for Oxazolidinone Derivatives
| Compound | Space Group | R-factor | Intermolecular Interactions | Reference |
|---|---|---|---|---|
| Fluorinated oxazolidinone | P222 | 0.039 | C–H···O, π-π stacking | |
| Benzodiazolyl derivative | P | 0.052 | N–H···N, C–H···O |
Q. Table 2: Impact of Substituents on Antibacterial Activity
| Substituent (Position) | LogP | MIC (S. aureus) (μg/mL) | Mechanism Insight |
|---|---|---|---|
| -CHF (C5) | 1.2 | 0.5 | Enhanced ribosomal binding |
| -OH (C3) | -0.8 | 8.0 | Reduced membrane permeability |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
